N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide
Overview
Description
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The brominated pyrazole is alkylated with a suitable alkyl halide to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups on the pyrazole or benzamide moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyrazole or benzamide derivatives.
Scientific Research Applications
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide
- N-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide
- N-[3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide
Uniqueness
The presence of the bromine atom in N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methylbenzamide imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O/c1-11-6-4-7-14(10-11)16(21)18-8-5-9-20-13(3)15(17)12(2)19-20/h4,6-7,10H,5,8-9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOXJTMJOGTPHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2C(=C(C(=N2)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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